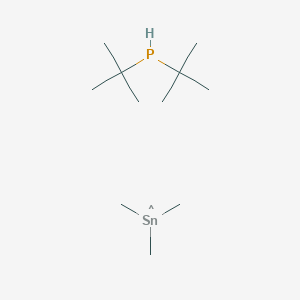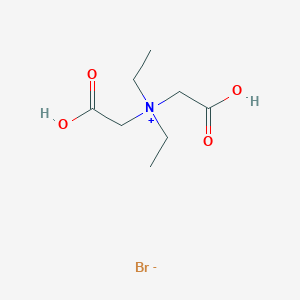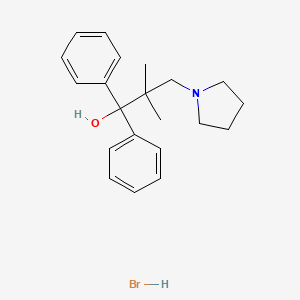
1,1-Diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol hydrobromide is an organic compound with a complex structure that includes phenyl groups, a pyrrolidine ring, and a tertiary alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol hydrobromide typically involves the reaction of 1,1-diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol with hydrobromic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and efficiency, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol hydrobromide can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form secondary alcohols or alkanes.
Substitution: The hydrobromide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce secondary alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,1-Diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol hydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,1-Diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Diphenyl-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- 2,2-Dimethyl-3-(1-pyrrolidinyl)-1-propanol
Uniqueness
1,1-Diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol hydrobromide is unique due to its specific structural features, such as the presence of two phenyl groups and a pyrrolidine ring
Eigenschaften
CAS-Nummer |
35844-93-0 |
|---|---|
Molekularformel |
C21H28BrNO |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
2,2-dimethyl-1,1-diphenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrobromide |
InChI |
InChI=1S/C21H27NO.BrH/c1-20(2,17-22-15-9-10-16-22)21(23,18-11-5-3-6-12-18)19-13-7-4-8-14-19;/h3-8,11-14,23H,9-10,15-17H2,1-2H3;1H |
InChI-Schlüssel |
HTXSRLCWXHPTRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN1CCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine](/img/structure/B14688594.png)
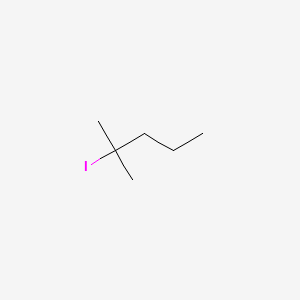
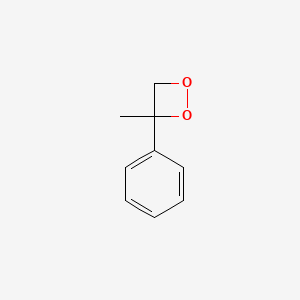

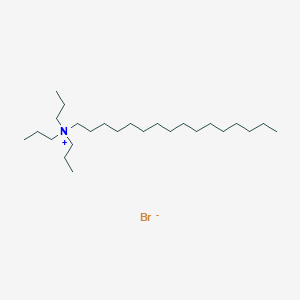

![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)

![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)

![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)

